Milacainide

Descripción

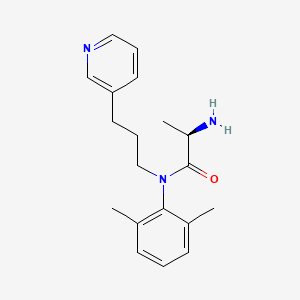

Milacainide (Ro 22-9194) is a Class I antiarrhythmic agent primarily used to treat cardiac arrhythmias. Its chemical structure, (-)-(R)-2-amino-N-[3-(3-pyridyl)propyl]-2',6'-propionoxylidide (C₁₉H₂₅N₃O), features a pyridine ring in the side chain, distinguishing it from other lidocaine derivatives . Pharmacologically, it inhibits voltage-gated sodium channels (Class I action) and exhibits thromboxane A2 (TXA) synthase inhibitory activity, a dual mechanism rare among antiarrhythmics . Preclinical studies in dogs demonstrated its transient hypotensive effects, selective suppression of atrioventricular (AV) conduction, and reduced myocardial contractility .

Propiedades

Número CAS |

141725-09-9 |

|---|---|

Fórmula molecular |

C19H25N3O |

Peso molecular |

311.4 g/mol |

Nombre IUPAC |

(2R)-2-amino-N-(2,6-dimethylphenyl)-N-(3-pyridin-3-ylpropyl)propanamide |

InChI |

InChI=1S/C19H25N3O/c1-14-7-4-8-15(2)18(14)22(19(23)16(3)20)12-6-10-17-9-5-11-21-13-17/h4-5,7-9,11,13,16H,6,10,12,20H2,1-3H3/t16-/m1/s1 |

Clave InChI |

YYGZCHLVUTUNGZ-MRXNPFEDSA-N |

SMILES isomérico |

CC1=C(C(=CC=C1)C)N(CCCC2=CN=CC=C2)C(=O)[C@@H](C)N |

SMILES canónico |

CC1=C(C(=CC=C1)C)N(CCCC2=CN=CC=C2)C(=O)C(C)N |

Origen del producto |

United States |

Métodos De Preparación

The synthesis of Milacainide involves several steps, starting with the preparation of the core structure, which includes a pyridine ring. The synthetic route typically involves the reaction of 2,6-dimethylphenylamine with 3-pyridylpropionyl chloride to form the intermediate compound. This intermediate is then subjected to further reactions to introduce the necessary functional groups, resulting in the final product, this compound .

Reaction conditions such as temperature, pressure, and the use of catalysts are carefully controlled to ensure high yield and purity of the final product .

Análisis De Reacciones Químicas

Milacainide undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents like lithium aluminum hydride. The major products formed from these reactions depend on the specific conditions and reagents used .

For example, oxidation of this compound can lead to the formation of hydroxylated derivatives, while reduction can result in the formation of amine derivatives. Substitution reactions can introduce different functional groups into the this compound molecule, potentially altering its pharmacological properties .

Aplicaciones Científicas De Investigación

Milacainide has been extensively studied for its applications in scientific research, particularly in the fields of chemistry, biology, medicine, and industry. In chemistry, this compound is used as a model compound to study the mechanisms of sodium channel blockers and thromboxane A2 synthase inhibitors .

In biology, this compound is used to investigate the effects of sodium channel blockade on cellular function, particularly in cardiac myocytes. Studies have shown that this compound can reduce sodium current in ventricular myocytes, which is important for understanding its antiarrhythmic properties .

In medicine, this compound has been explored for its potential therapeutic applications in the treatment of arrhythmias. Although its development was discontinued, it remains a valuable compound for research into new antiarrhythmic agents .

In industry, this compound is used as a reference compound for the development and testing of new sodium channel blockers and thromboxane A2 synthase inhibitors .

Mecanismo De Acción

Milacainide exerts its effects by blocking sodium channels and inhibiting thromboxane A2 synthase. The sodium channel blockade occurs through binding to the sodium channel alpha subunit, which reduces sodium current in cardiac myocytes. This action helps to stabilize the cardiac membrane and prevent abnormal electrical activity that can lead to arrhythmias .

The inhibition of thromboxane A2 synthase reduces the production of thromboxane A2, a potent vasoconstrictor and promoter of platelet aggregation. This action helps to reduce the risk of thrombosis and improve cardiovascular health .

Comparación Con Compuestos Similares

Comparison with Structurally and Functionally Similar Compounds

Structural Analogues

Lidocaine

- Chemical Structure : Lidocaine (C₁₄H₂₂N₂O) lacks the pyridine moiety present in Milacainide, instead featuring a xylidine group.

- Mechanism : Class Ib antiarrhythmic with rapid sodium channel blockade.

- Unlike lidocaine, this compound inhibits TXA synthase, which may reduce thrombotic complications in arrhythmia patients .

Mexiletine

- Chemical Structure: Mexiletine (C₁₁H₁₇NO) shares a similar xylidine backbone but lacks the propionoxylidide group.

- Mechanism : Class Ib agent with use-dependent sodium channel blockade.

- Key Differences: this compound’s TXA synthase inhibition provides additional antiplatelet effects, absent in mexiletine. In canine models, this compound showed greater selectivity for AV nodal conduction over sinoatrial node activity compared to mexiletine .

Functional Analogues (Class I Antiarrhythmics)

Flecainide (Class Ic)

- Mechanism : Potent sodium channel blocker with slow dissociation kinetics.

- Key Differences: Flecainide lacks TXA synthase inhibition, increasing proarrhythmic risk in structural heart disease. this compound’s hemodynamic effects (e.g., transient hypotension in dogs) are less pronounced than flecainide’s negative inotropy .

Propafenone (Class Ic)

- Mechanism : Sodium channel blockade with β-adrenergic receptor inhibition.

- Key Differences: Propafenone’s β-blocking activity may exacerbate bradycardia, whereas this compound’s AV node selectivity minimizes this risk. this compound’s TXA inhibition offers a unique advantage in patients with comorbid atherosclerosis .

Comparative Data Tables

Research Findings and Clinical Implications

- TXA Synthase Inhibition : this compound’s dual action may reduce thrombotic events in atrial fibrillation patients, a benefit absent in lidocaine or flecainide .

- Safety Profile: In canine studies, this compound’s transient hypotension and AV node selectivity suggest a safer profile for patients with sinus node dysfunction compared to mexiletine .

- Limitations: Limited human clinical trial data (primarily preclinical and Japanese market use) necessitate further studies to validate its efficacy and safety relative to established agents .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.